

Application Notes and Protocols: 45Ca2+ Uptake Assay with YM-244769

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	YM-244769 dihydrochloride	
Cat. No.:	B2667115	Get Quote

For Researchers, Scientists, and Drug Development Professionals

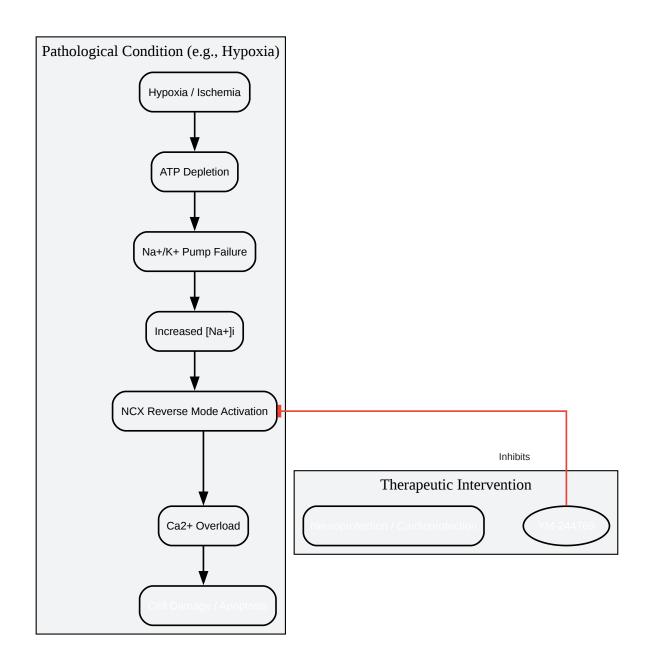
Introduction

YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical plasma membrane transporter responsible for maintaining calcium homeostasis in various cell types. The NCX can operate in a forward mode (Ca2+ efflux) and a reverse mode (Ca2+ influx), with the latter being implicated in pathological conditions such as ischemia-reperfusion injury where it contributes to cytotoxic calcium overload.[1] YM-244769 exhibits a notable preference for inhibiting the reverse mode of the NCX, making it a valuable tool for studying the physiological and pathological roles of this transporter and a potential therapeutic agent.[1][2] It also shows selectivity for the NCX3 isoform over NCX1 and NCX2.[3][4]

The 45Ca2+ uptake assay is a direct and robust method to quantify the activity of the NCX in its reverse mode and to determine the inhibitory potential of compounds like YM-244769.[2] This application note provides a detailed protocol for conducting a 45Ca2+ uptake assay to evaluate the inhibitory effects of YM-244769 on the reverse mode of the Na+/Ca2+ exchanger in cultured cells.

Data Presentation

The inhibitory potency of YM-244769 on different NCX isoforms has been quantified using 45Ca2+ uptake assays. The half-maximal inhibitory concentration (IC50) values are summarized below.


NCX Isoform	Cell Line	IC50 (nM)
NCX1	CCL39 cells transfected with NCX1	68 ± 2.9
NCX2	CCL39 cells transfected with NCX2	96 ± 3.5
NCX3	CCL39 cells transfected with NCX3	18 ± 1.0

Data sourced from studies on CCL39 cells transfected with the respective NCX isoforms, measuring Na+-dependent 45Ca2+ uptake.[2][5][6][7]

Signaling Pathway

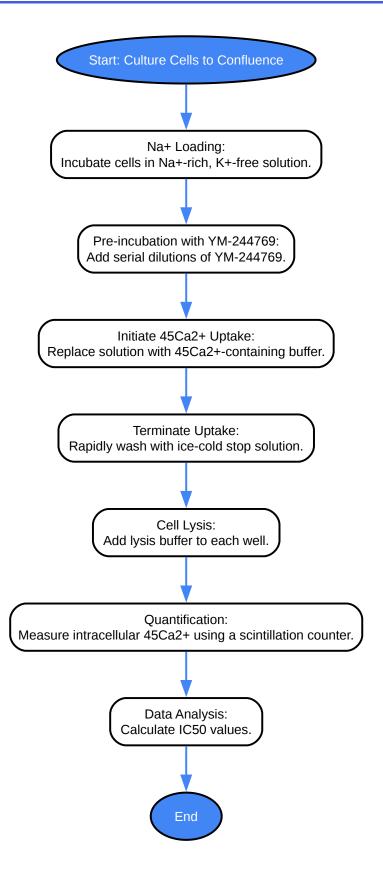
Under normal physiological conditions, the Na+/Ca2+ exchanger primarily operates in the forward mode, extruding Ca2+ from the cell. However, under pathological conditions such as hypoxia or ischemia, cellular ATP depletion leads to the failure of the Na+/K+ pump.[1] This results in a significant increase in the intracellular Na+ concentration, which drives the NCX into its reverse mode, causing a detrimental influx of Ca2+.[1] YM-244769 specifically inhibits this reverse mode of the NCX, thereby preventing Ca2+ overload and subsequent cell damage.[1]

Click to download full resolution via product page

YM-244769 mechanism in preventing cell damage.

Experimental Protocols

45Ca2+ Uptake Assay for NCX Inhibition


This protocol is designed for adherent cells, such as CCL39 fibroblasts stably transfected with NCX isoforms or SH-SY5Y cells, cultured in 24-well plates.[2]

Materials and Reagents:

- Cell Lines: CCL39 cells stably transfected with NCX1, NCX2, or NCX3, or SH-SY5Y cells.[2]
- Culture Medium: Appropriate growth medium for the chosen cell line (e.g., DMEM for CCL39, DMEM:F12 for SH-SY5Y) supplemented with fetal bovine serum (FBS) and antibiotics.[2]
- YM-244769
- 45CaCl2
- Na+-loading Buffer (Buffer A): 137 mM NaCl, 5.4 mM KCl, 1.2 mM MgCl2, 1.2 mM NaH2PO4, 10 mM glucose, 20 mM HEPES, pH 7.4.[2]
- Uptake Buffer: Na+-free buffer containing 45Ca2+.
- Stop Solution: Ice-cold solution, e.g., LaCl3 solution.
- Lysis Buffer
- Scintillation Counter

Experimental Workflow:

Click to download full resolution via product page

Workflow for the 45Ca2+ uptake assay with YM-244769.

Procedure:

- Cell Culture: Plate cells in 24-well plates and culture until they reach confluence.[8]
- Na+ Loading: On the day of the experiment, aspirate the culture medium and wash the cells twice with Buffer A. Incubate the cells in 0.5 mL of Buffer A for 1 hour at 37°C to load the cells with intracellular Na+.[2]
- Pre-incubation with YM-244769: Prepare serial dilutions of YM-244769 in Buffer A. Aspirate
 the Na+-loading buffer and add 0.5 mL of the YM-244769 dilutions to the respective wells.
 For the control (maximum uptake), add Buffer A containing the same concentration of the
 vehicle (e.g., DMSO) as the highest YM-244769 concentration. Incubate for a predetermined
 time.[2]
- Initiation of 45Ca2+ Uptake: To start the uptake, aspirate the pre-incubation solution and add 0.5 mL of the 45Ca2+-containing Uptake Buffer to each well. Incubate for a short period, typically 1-5 minutes, at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.[2]
- Termination of Uptake: To stop the reaction, rapidly aspirate the uptake buffer and immediately wash the cells three times with 1 mL of ice-cold Stop Solution. This step is critical to remove extracellular 45Ca2+.[2]
- Cell Lysis: After the final wash, aspirate the Stop Solution completely and add 0.5 mL of Lysis Buffer to each well.[2]
- Quantification: Transfer the cell lysates to scintillation vials and measure the intracellular
 45Ca2+ using a liquid scintillation counter.[8]
- Data Analysis: Calculate the rate of 45Ca2+ uptake and determine the IC50 values for YM-244769 by fitting the concentration-response data to a sigmoidal dose-response curve.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. YM 244769 | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 45Ca2+ Uptake Assay with YM-244769]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2667115#45ca2-uptake-assay-with-ym-244769]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com